2-(Trifluoromethyl)aniline (CAS 88-17-5) is a highly deactivated, ortho-substituted fluorinated aromatic amine widely procured as a specialized building block for active pharmaceutical ingredients (APIs) and agrochemicals . Featuring a strongly electron-withdrawing and sterically demanding trifluoromethyl group adjacent to the primary amine, this compound exhibits a low melting point (~34 °C), often presenting as a low-melting solid or viscous liquid at ambient temperatures [1]. Its baseline utility is defined by its role as a critical precursor for N-phenylanthranilic acid derivatives (such as the NSAID flufenamic acid) and fluorinated nitrogen heterocycles [2]. Procurement decisions for this specific isomer are driven by the strict regiochemical requirements of these downstream targets, where the ortho-CF3 group dictates both the final molecular conformation and the lipophilicity of the resulting active compounds .
Review product documentation and certificate of analysis for specific workflow compatibility.
Confirm assay, formulation, or analytical method context before procurement.
Substituting 2-(Trifluoromethyl)aniline with its meta- or para-isomers, or with unfluorinated aniline, fundamentally alters both reactivity and product architecture, leading to process failure in targeted syntheses [1]. The ortho-CF3 group exerts a profound steric and inductive effect, drastically reducing the basicity and nucleophilicity of the amine compared to standard anilines [2]. This severe deactivation means that standard acylation or cross-coupling conditions optimized for generic anilines often fail or return low yields, necessitating specialized catalytic systems (e.g., specific palladium-phosphine ligand complexes) or harsher basic conditions[1]. Furthermore, in pharmaceutical applications like NSAID synthesis, the steric bulk of the ortho-CF3 group forces a specific dihedral angle in the diarylamine core, a conformational lock that is entirely lost if a meta- or para-isomer is substituted, resulting in a complete loss of target receptor binding affinity [3].
Structural or grade analogs
Similar CAS or grade may not transfer directly; verify property equivalence for your method.
Salt, hydrate, or stereoisomer forms
Different physical forms can alter solubility, stability, or biological response; substitution requires validation.
The introduction of a trifluoromethyl group at the ortho position severely impacts the electronic properties of the amine. 2-(Trifluoromethyl)aniline exhibits a predicted conjugate acid pKa of approximately 1.10. This is a massive reduction in basicity compared to unfluorinated aniline (pKa ~4.6) and a significant drop even compared to the para-isomer, 4-(trifluoromethyl)aniline (pKa ~2.5) [1]. This extreme electron deficiency directly suppresses nucleophilicity, requiring buyers to implement highly optimized, forcing conditions or specialized transition-metal catalysts for standard N-alkylation and cross-coupling reactions[1].
| Evidence Dimension | Conjugate Acid pKa |
| Target Compound Data | ~1.10 |
| Comparator Or Baseline | Aniline (~4.60) and 4-(Trifluoromethyl)aniline (~2.5) |
| Quantified Difference | 3.5 pKa unit drop vs aniline; ~1.4 pKa unit drop vs para-isomer |
| Conditions | Standard aqueous pKa prediction and measurement models |
This severe reduction in basicity dictates that buyers must adjust their synthetic protocols, often requiring stronger bases or highly active transition-metal catalysts for successful C-N bond formation.
Unlike many simple aniline derivatives which remain liquid at room temperature, 2-(Trifluoromethyl)aniline possesses a melting point of approximately 34 °C[1]. In contrast, unsubstituted aniline melts at -6 °C, and 4-(trifluoromethyl)aniline melts at around 3-8 °C . Consequently, 2-(Trifluoromethyl)aniline frequently presents as a low-melting solid or a supercooled viscous liquid at standard ambient temperatures (20-25 °C) [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | ~34 °C |
| Comparator Or Baseline | Aniline (-6 °C) and 4-(Trifluoromethyl)aniline (~3-8 °C) |
| Quantified Difference | Transitions from solid to liquid near 34 °C, unlike its strictly liquid analogs at room temperature. |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Procurement and scale-up teams must account for its low-melting-solid nature, often requiring heated drum decanting or temperature-controlled storage to ensure consistent dosing in continuous manufacturing.
In the synthesis of fenamate NSAIDs, the ortho-positioning of the CF3 group is non-negotiable. 2-(Trifluoromethyl)aniline is coupled with 2-chlorobenzoic acid to form flufenamic acid [1]. The ortho-CF3 group provides the exact steric bulk required to force the diarylamine core out of planarity, a conformational lock essential for binding to the cyclooxygenase (COX) enzyme [2]. Substitution with 3- or 4-(trifluoromethyl)aniline fails to provide this steric hindrance, resulting in planar or highly flexible molecules that lack the required pharmacological activity [2].
| Evidence Dimension | Receptor Binding Conformation (Steric Lock) |
| Target Compound Data | Ortho-CF3 enforces a bioactive non-planar diarylamine conformation |
| Comparator Or Baseline | Para/Meta-CF3 analogs (planar or flexible conformations) |
| Quantified Difference | Strict requirement for ortho-substitution to achieve COX enzyme inhibition |
| Conditions | Structure-Activity Relationship (SAR) models for N-phenylanthranilic acids |
Buyers synthesizing fenamate NSAIDs cannot use cheaper or more reactive isomers, as the ortho-CF3 steric bulk is mandatory for the API's pharmacological activity.
Because of the strict conformational requirements for COX inhibition, 2-(Trifluoromethyl)aniline is the mandatory precursor for synthesizing flufenamic acid and related anti-inflammatory APIs [1]. Its specific ortho-substitution provides the necessary steric hindrance to lock the diarylamine core into the bioactive non-planar geometry, a feature impossible to replicate with other isomers [2].
The compound is heavily utilized in the synthesis of 2,8-bis(trifluoromethyl)quinolines and fluorinated acridines[3]. The highly deactivated nature of the amine requires specific cyclization and Grignard reagent protocols, but the resulting ortho-CF3-substituted heterocycles exhibit enhanced lipophilicity and metabolic stability, making them highly prized in modern pharmaceutical library generation [3].
In the agrochemical sector, this compound serves as a critical building block for modern fungicides and herbicides [4]. Its unique combination of a strongly electron-withdrawing group and steric bulk is leveraged in cross-coupling reactions to produce complex biphenyl amines and amides, where the ortho-CF3 group enhances environmental persistence and target-site binding affinity [4].
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard